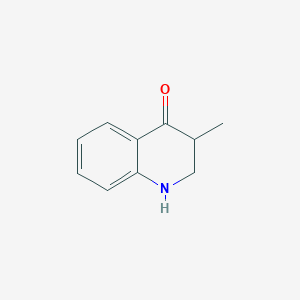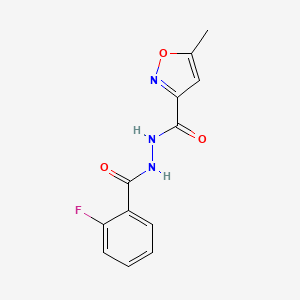
N-(4-chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acetamide, also known as CPTH2, is a small molecule inhibitor that has gained attention in recent years due to its potential in scientific research. CPTH2 is a synthetic compound that was first synthesized in 2010 by researchers at the University of California, San Diego. Since then, it has been studied extensively for its ability to inhibit the activity of histone deacetylases (HDACs) and its potential in cancer research.
Wirkmechanismus
N-(4-chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acetamide functions as a competitive inhibitor of HDAC8, binding to the enzyme's active site and preventing it from deacetylating histone proteins. This results in the accumulation of acetylated histones, which leads to changes in gene expression and cellular processes. This compound has been shown to induce apoptosis in cancer cells by upregulating the expression of pro-apoptotic genes and downregulating the expression of anti-apoptotic genes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its role in cancer research, this compound has been studied for its potential in treating other conditions such as neurodegenerative diseases and inflammation. This compound has been shown to inhibit the production of pro-inflammatory cytokines and to protect against oxidative stress in neuronal cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acetamide in lab experiments is its selectivity for HDAC8, which allows for more precise targeting of this enzyme. This compound has also been shown to have low toxicity and good bioavailability, making it a promising candidate for in vivo studies. However, one limitation of using this compound is its relatively low potency compared to other HDAC inhibitors. This may require higher concentrations of the compound to achieve the desired effects, which could lead to off-target effects and potential toxicity.
Zukünftige Richtungen
There are several future directions for research on N-(4-chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acetamide. One area of interest is its potential in combination therapy with other cancer treatments, such as chemotherapy and radiation therapy. This compound has been shown to sensitize cancer cells to these treatments, making them more effective. Another area of interest is the development of more potent and selective HDAC inhibitors based on the structure of this compound. This could lead to the development of more effective cancer therapies with fewer side effects. Finally, there is interest in studying the potential of this compound in other conditions, such as neurodegenerative diseases and inflammation, where HDACs play a role in disease progression.
Synthesemethoden
The synthesis of N-(4-chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acetamide involves a multi-step process that begins with the reaction of 4-chloroaniline and 2-bromoacetophenone in the presence of a base to form an intermediate product. This intermediate is then reacted with 4-phenyl-2-thiazolamine in the presence of a catalyst to form the final product, this compound. The synthesis of this compound has been optimized and improved over time, resulting in higher yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acetamide has been studied extensively for its potential in cancer research. HDACs are enzymes that play a role in the regulation of gene expression and are often overexpressed in cancer cells. Inhibiting the activity of HDACs can lead to the re-expression of tumor suppressor genes and the induction of cell death in cancer cells. This compound has been shown to selectively inhibit the activity of HDAC8, making it a promising candidate for cancer therapy.
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2OS/c18-13-6-8-14(9-7-13)19-16(21)10-17-20-15(11-22-17)12-4-2-1-3-5-12/h1-9,11H,10H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFTSTPQWNDSUQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)CC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-chloro-1-[(3S)-3-phenyl-2,3-dihydro-1,4-benzoxazin-4-yl]ethanone](/img/structure/B7440844.png)
![N-[(1-benzylpiperidin-4-yl)methyl]pyridine-4-carboxamide](/img/structure/B7440856.png)







